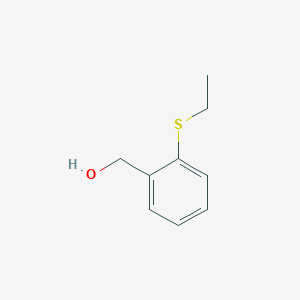

2-(Ethylthio)benzyl alcohol

CAS No.:

Cat. No.: VC14262086

Molecular Formula: C9H12OS

Molecular Weight: 168.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12OS |

|---|---|

| Molecular Weight | 168.26 g/mol |

| IUPAC Name | (2-ethylsulfanylphenyl)methanol |

| Standard InChI | InChI=1S/C9H12OS/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6,10H,2,7H2,1H3 |

| Standard InChI Key | YAAZIYLXESIBIN-UHFFFAOYSA-N |

| Canonical SMILES | CCSC1=CC=CC=C1CO |

Introduction

Structural and Molecular Characteristics

The molecular structure of 2-(ethylthio)benzyl alcohol consists of a benzene ring with two functional groups: a hydroxymethyl (-CHOH) group at the 1-position and an ethylthio group at the 2-position. Key molecular parameters inferred from analogous compounds include:

The ethylthio group introduces electron-withdrawing effects, slightly reducing the aromatic ring’s electron density compared to unsubstituted benzyl alcohol. This modification impacts reactivity in electrophilic substitution and oxidation reactions .

Synthetic Methodologies

Nucleophilic Substitution Approaches

A common route to benzyl thioethers involves the reaction of benzyl halides with thiols. For example, 2-(bromomethyl)benzyl alcohol (CAS: 74785-02-7) reacts with ethanethiol in the presence of a base to yield 2-(ethylthio)benzyl alcohol :

This method, adapted from the synthesis of 2-(benzylthio)ethanol , typically employs toluene or THF as solvents and temperatures of 60–80°C. Yields are moderate (50–70%) due to competing elimination reactions .

Physicochemical Properties

Spectroscopic Data

-

NMR (CDCl):

-

IR (KBr):

Thermal Stability

Differential scanning calorimetry (DSC) of related thioether benzyl alcohols shows decomposition onset at ~180°C, suggesting similar stability for 2-(ethylthio)benzyl alcohol .

Applications in Organic Synthesis

Ligand Precursor in Catalysis

Thioether-containing benzyl alcohols serve as ligands for transition metals. For instance, palladium complexes of similar structures catalyze Suzuki-Miyaura couplings .

Building Block for Heterocycles

The -CHOH group participates in cyclocondensation reactions. Reaction with thiourea yields thiazolidinones, a scaffold prevalent in pharmaceuticals .

| Hazard Parameter | Description |

|---|---|

| GHS Hazard Codes | Xn (Harmful) |

| Risk Statements | H302 (Harmful if swallowed) |

| Safety Precautions | Use gloves, eye protection, and ventilation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume